Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
Description
This compound (CAS: 2446474-11-7) is a complex tert-butyl carbamate derivative with a molecular formula of C₄₄H₇₂N₆O₁₁ and a molecular weight of 861.1 g/mol . Its structure integrates a polyethylene glycol (PEG5) chain (2-[2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy]ethoxy acetyl group) linked to a pyrrolidine core, a cyclohexyl group, and a tetrahydro-naphthalenyl carbamate moiety. It is stored at 2–8°C and is available in purities ≥95% or 98%, with packaging ranging from 1 mg to 1 g . The PEG5 chain suggests applications in enhancing solubility or biocompatibility, likely in drug delivery or bioconjugation contexts.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H72N6O11/c1-31(49(5)43(55)61-44(2,3)4)40(52)48-39(33-13-7-6-8-14-33)42(54)50-29-34(28-37(50)41(53)47-36-17-11-15-32-12-9-10-16-35(32)36)46-38(51)30-60-27-26-59-25-24-58-23-22-57-21-20-56-19-18-45/h9-10,12,16,31,33-34,36-37,39H,6-8,11,13-15,17-30,45H2,1-5H3,(H,46,51)(H,47,53)(H,48,52)/t31-,34-,36+,37-,39-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQFDZYWJGAVJW-XQVCTUMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCOCCOCCN)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCOCCOCCN)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H72N6O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate (often referred to as a complex carbamate derivative) exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups. Its molecular formula is , and it has a molecular weight of approximately 836.10 g/mol. The intricate arrangement of its components contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structural analogs have shown promise in inhibiting proteases and other enzymes critical in disease processes .
2. Receptor Modulation:
The compound has been studied for its interaction with various receptors, including P2Y receptors involved in platelet aggregation and cardiovascular functions. This interaction suggests potential applications in treating thrombotic disorders .
3. Antimicrobial Activity:
Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance antifungal and antibacterial activities .
Biological Activity Data
A summary of biological activities observed in various studies is presented below:
Case Studies and Research Findings
Case Study 1: Antithrombotic Potential
In a study examining the antithrombotic properties of related compounds, researchers found that modifications similar to those present in tert-butyl N-carbamate derivatives significantly reduced platelet aggregation in vitro. This suggests potential therapeutic uses in preventing thrombosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as novel antibiotics .
Scientific Research Applications
Pharmacological Applications
Antiviral Activity : Recent studies have highlighted the potential of similar compounds in antiviral applications. For instance, non-nucleoside structured compounds have shown promising results against various human viruses, indicating that derivatives of this compound could also exhibit antiviral properties .
Drug Development : The compound's structure suggests it may serve as a prodrug or a drug delivery system. Prodrug technologies are essential for enhancing the bioavailability of poorly soluble drugs. The incorporation of solubilizing moieties can significantly improve therapeutic efficacy .
Case Study 1: Antiviral Agents
Research has indicated that compounds related to tert-butyl N-carbamates have been synthesized and tested for their antiviral activity. These studies often focus on structural modifications to enhance efficacy against specific viral targets .
Case Study 2: Drug Solubilization
A study demonstrated the use of solubilizing technologies for drug conjugates, which could be applicable to this compound. The research showed that linking solubilizing agents to primary amides improved oral bioavailability without complex formulation processes .
Synthetic Applications
The compound's synthesis involves multiple steps that can be optimized for efficiency. The use of tert-butyl groups in synthetic pathways is common due to their stability and ease of manipulation in organic synthesis. This compound can serve as a building block for more complex molecular architectures in medicinal chemistry.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Functional Group
The carbamate group (-NHCOO-) is susceptible to hydrolysis under acidic or basic conditions, yielding a primary amine and carbon dioxide.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl, heat | Amine derivative + CO₂ |
| Basic hydrolysis | NaOH, heat | Amine derivative + CO₃²⁻ |
This reaction is critical for deprotecting the tert-butyl group or modifying bioactivity in drug development.
Deprotection of the tert-Butyl Group
The tert-butyl carbamate acts as a protecting group for the amine. Deprotection typically occurs under acidic conditions:
Reaction :
| Reagent | Conditions | Outcome |
|---|---|---|
| HCl in dioxane | Room temperature | Liberation of free amine |
This step is essential in synthetic pathways to regenerate reactive amines for further functionalization.
Amide Formation and Hydrolysis
The compound contains multiple amide bonds, which can undergo hydrolysis to form carboxylic acids or participate in aminolysis:
Hydrolysis :
| Reaction | Conditions | Product |
|---|---|---|
| Basic hydrolysis | NaOH, heat | Carboxylic acid |
| Acidic hydrolysis | HCl, heat | Carboxylic acid |
Amide formation during synthesis may involve coupling agents (e.g., EDC, HOBt) to activate carboxylic acids.
Reactivity of Ether Linkages
The compound’s structure includes polyethylene glycol (PEG)-like ether chains. While ethers are generally stable, harsh conditions (e.g., strong acids/bases, high temperatures) may lead to cleavage :
Reaction :
| Factor | Impact |
|---|---|
| Acidic conditions | Potential cleavage at ether bonds |
| Basic conditions | Less reactive, but may cleave |
These linkages contribute to solubility and stability, but their reactivity must be controlled during synthesis.
Aminolysis and Alkylation
The amino groups in the structure can react with electrophiles (e.g., acylating agents, alkyl halides):
Aminolysis :
Alkylation :
These reactions enable further functionalization for drug targeting or conjugation.
Ketone Reduction
The cyclohexyl-2-oxoethyl group contains a ketone, which can be reduced to an alcohol:
Reduction :
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | Ethanol | Secondary alcohol |
| LiAlH₄ | THF | Secondary alcohol |
This reaction modifies the compound’s pharmacokinetic profile.
Stereochemical Considerations
The compound’s multiple chiral centers (e.g., (2S), (1S), (2S,4S)) necessitate stereochemically controlled reactions during synthesis. For example:
-
Coupling Reactions : Use of chiral catalysts or chiral auxiliaries ensures retention of stereochemistry.
-
Protecting Groups : Temporary protection of reactive sites (e.g., amines) prevents racemization.
Stability and Degradation Pathways
Under physiological conditions, the compound may undergo enzymatic hydrolysis, particularly at the carbamate and amide bonds. Stability can be enhanced by optimizing substituents (e.g., steric hindrance to hydrolytic enzymes) or using prodrug strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous tert-butyl carbamate derivatives, focusing on structural features, physicochemical properties, and functional attributes.
Structural and Functional Group Comparisons
Key Observations:
PEGylation vs. Aromatic Substituents: The target compound’s PEG5 chain distinguishes it from analogs with aromatic or heterocyclic groups (e.g., benzoylphenyl in or chloropyrimidine in ). PEGylation typically enhances hydrophilicity and reduces immunogenicity, making the target compound more suitable for biomedical applications compared to lipophilic analogs .
Molecular Weight and Complexity : The target compound’s molecular weight (~861.1 g/mol) far exceeds that of simpler analogs (e.g., 326.4 g/mol for ), reflecting its multi-domain architecture. This complexity may impact pharmacokinetics, requiring specialized formulation strategies.
Research Findings and Limitations
- Evidence Gaps: Direct comparative studies on solubility, bioavailability, or binding affinity are absent in the provided sources.
Q & A
Q. How to resolve discrepancies in reported synthetic yields for similar carbamates?
- Methodological Answer :
- Reproducibility Checks : Replicate protocols with strict adherence to reported conditions (e.g., inert atmosphere, anhydrous solvents) .
- Byproduct Analysis : Use LC-MS to identify unaccounted impurities (e.g., oxidized PEG chains) .
- Collaborative Validation : Cross-validate results with independent labs to isolate procedural variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
